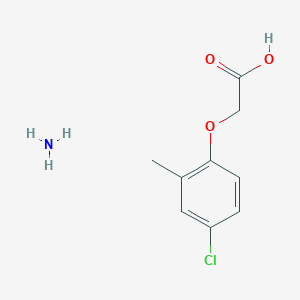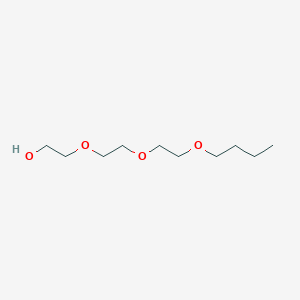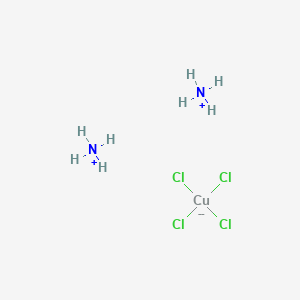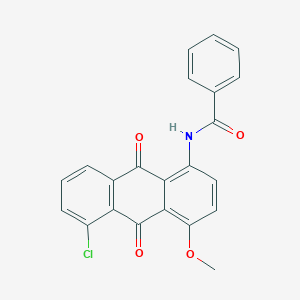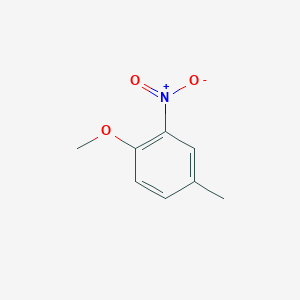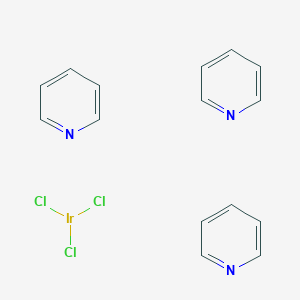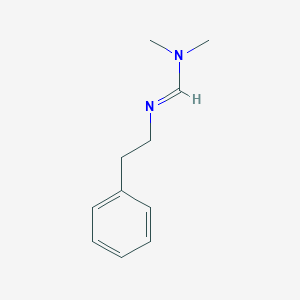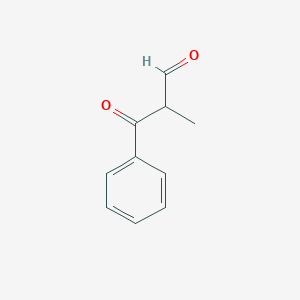
2-Benzoylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoylpropanal is an organic compound that is widely used in scientific research due to its unique properties and versatile applications. It is a colorless liquid that is soluble in organic solvents and has a distinct odor. The compound has a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol.
Aplicaciones Científicas De Investigación
2-Benzoylpropanal has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic synthesis, such as in the preparation of chiral auxiliaries and ligands for asymmetric catalysis. Furthermore, 2-Benzoylpropanal is used as a probe for spectroscopic studies, such as NMR and IR spectroscopy.
Mecanismo De Acción
The mechanism of action of 2-Benzoylpropanal is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the carbonyl group. The compound can also act as a Lewis acid or base, depending on the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 2-Benzoylpropanal. However, some studies have shown that the compound has antimicrobial properties and can inhibit the growth of certain bacteria and fungi. It has also been reported to have antioxidant activity and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Benzoylpropanal in lab experiments is its versatility. The compound can be used in various organic reactions and can be easily synthesized from readily available starting materials. However, one of the limitations of using 2-Benzoylpropanal is its toxicity. The compound can be harmful if ingested or inhaled and should be handled with care.
Direcciones Futuras
There are many potential future directions for research on 2-Benzoylpropanal. One area of interest is the development of new synthetic methods for the compound and its derivatives. Another area of research is the investigation of the mechanism of action of 2-Benzoylpropanal and its potential applications in catalysis and materials science. Furthermore, the antimicrobial and antioxidant properties of the compound could be further explored for potential therapeutic applications.
Conclusion:
In conclusion, 2-Benzoylpropanal is a versatile organic compound with a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new materials, catalysts, and therapeutic agents.
Métodos De Síntesis
The synthesis of 2-Benzoylpropanal involves the reaction between benzaldehyde and acetone in the presence of a catalyst. The reaction takes place under acidic conditions and requires careful control of temperature and reaction time. The yield of the reaction depends on the purity of the starting materials and the reaction conditions. The purity of the final product can be improved by recrystallization or distillation.
Propiedades
IUPAC Name |
2-methyl-3-oxo-3-phenylpropanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYLEYQOYIWKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoylpropanal | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

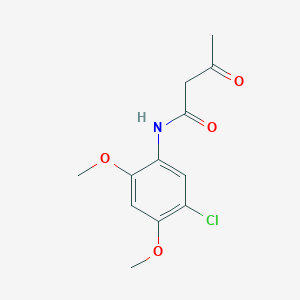
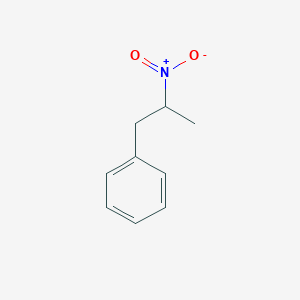
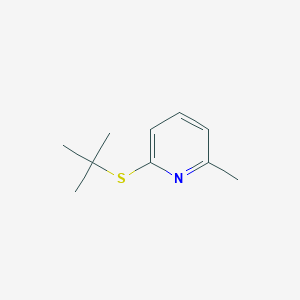
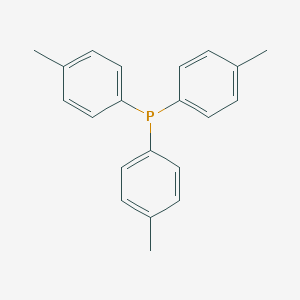
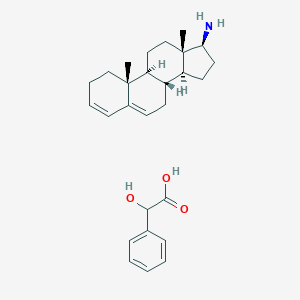
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
